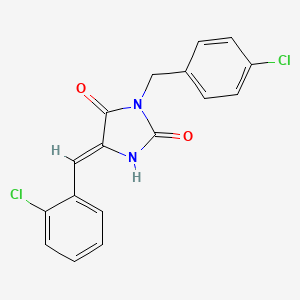

![molecular formula C15H19N3OS B5602915 N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5602915.png)

N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is part of a class of compounds that include various thioacetamide derivatives. These compounds are synthesized for various applications, including anticancer, antibacterial activities, and as inhibitors for certain biological targets. The synthesis and properties of these compounds are of interest due to their potential biological and chemical applications.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of imidazole derivatives with chloroacetamide or similar compounds. For example, the synthesis of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors involves a series of steps including designing, synthesis, and in vitro evaluation, supported by docking studies (Yan et al., 2017).

Molecular Structure Analysis

Molecular structure analysis, such as IR, 1H NMR, and mass spectrometry, confirms the structure of synthesized compounds. The determination of pKa values via UV spectroscopic studies offers insight into the molecular behavior in different pH environments, as seen in the study of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include nucleophilic substitutions and reactions with various electrophiles to form a range of derivatives with potential biological activities. The reactivity of such compounds under different conditions can lead to the formation of novel heterocyclic compounds with significant properties.

Physical Properties Analysis

Physical properties such as solubility, crystallinity, and thermal stability can be characterized using techniques like X-ray diffraction and differential scanning calorimetry. The physical properties are crucial for determining the compound's suitability for various applications, including pharmaceuticals.

Chemical Properties Analysis

Chemical properties, including reactivity with different chemical agents, stability under various conditions, and interactions with biological targets, are key to understanding the compound's potential applications. Studies often focus on the compound's ability to inhibit specific enzymes or its cytotoxicity against cancer cells, as seen in the synthesis and evaluation of related compounds (Duran et al., 2012).

Applications De Recherche Scientifique

Anticancer Potential

Research on derivatives of N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide has shown promising anticancer properties. One study synthesized and evaluated the biological activities of thiazole derivatives as anticancer agents. The compounds demonstrated selective cytotoxicity against human lung adenocarcinoma cells with notable apoptosis induction, although not as potent as the standard, cisplatin (A. Evren et al., 2019). Another investigation focused on imidazole derivatives targeting the dihydropteroate synthase enzyme, showing appreciable antibacterial activity against various bacterial strains, including resistant ones like ESBL, VRE, and MRSA. These studies suggest the compound's derivatives could serve as leads for developing new anticancer and antibacterial therapies (Drashti G. Daraji et al., 2021).

Antifungal and Antibacterial Applications

Novel imidazole derivatives synthesized for combating drug-resistant fungal infections displayed significant antifungal activity against Candida albicans and Candida krusei. Molecular docking and ADME prediction studies suggested these compounds have potential as anti-Candida agents, highlighting a particular derivative for further optimization (Firuze Diyar Altındağ et al., 2017). Additionally, imidazole-based acetamide derivatives exhibited antimicrobial properties against Gram-negative bacteria, with structure-antimicrobial effect relationships identified, underscoring the impact of substituent steric properties on activity (A. Sánchez et al., 2022).

Organocatalytic Applications

Research into imidazol(in)ium-2-thiocarboxylates, related to the core structure of interest, demonstrated their utility as nucleophilic catalysts for transesterification and acylation reactions. These compounds facilitated efficient reactions under mild conditions, indicating their potential as versatile catalysts in synthetic organic chemistry (M. Hans et al., 2011).

Mécanisme D'action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1-methylimidazol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-10-7-11(2)14(12(3)8-10)17-13(19)9-20-15-16-5-6-18(15)4/h5-8H,9H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMFRLWZLSJWGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[({2-[2-(2-pyrazinyl)-1,3-thiazol-4-yl]ethyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5602838.png)

![N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B5602851.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5602854.png)

![5-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]-5-oxo-1-phenylpentan-1-one](/img/structure/B5602859.png)

![1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5602863.png)

![N-benzyl-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5602869.png)

![3-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5602870.png)

![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5602876.png)

![3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}propanoic acid](/img/structure/B5602895.png)

![2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B5602922.png)

![4-methoxy-2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5602936.png)